DBCO-CONH-S-S-NHS ester
Description
Overview of DBCO-CONH-S-S-NHS Ester as a Heterobifunctional Linker
This compound is a powerful molecule designed for the precise coupling of biomolecules. axispharm.com As a heterobifunctional linker, it possesses two distinct reactive groups, enabling the sequential or simultaneous conjugation of two different molecular entities. axispharm.comconju-probe.com One end of the linker features a dibenzocyclooctyne (DBCO) group, which is central to copper-free click chemistry. axispharm.commedchemexpress.com The other end is an N-hydroxysuccinimide (NHS) ester, a well-established functional group for reacting with primary amines. axispharm.comcreative-proteomics.com
The strategic placement of a disulfide bond within the linker's backbone introduces a cleavable element, allowing for the controlled separation of the conjugated molecules under specific reducing conditions. conju-probe.combroadpharm.com This tripartite structure makes this compound particularly valuable in applications such as the synthesis of antibody-drug conjugates (ADCs), where a therapeutic payload needs to be stably attached to an antibody for targeted delivery and then released at the site of action. medchemexpress.comfujifilm.comchemsrc.com
Table 1: Key Functional Components of this compound
| Functional Group | Chemical Reactivity | Primary Application in Bioconjugation |
| Dibenzocyclooctyne (DBCO) | Reacts with azide (B81097) groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). conju-probe.commedchemexpress.com | Copper-free click chemistry for labeling with azide-modified molecules. medchemexpress.com |
| N-Hydroxysuccinimide (NHS) Ester | Reacts with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds. creative-proteomics.comthermofisher.com | Covalent attachment to proteins, peptides, and other amine-containing biomolecules. creative-proteomics.com |
| Disulfide Bond (-S-S-) | Cleavable under reducing conditions (e.g., in the presence of glutathione). broadpharm.comacs.org | Controlled release of conjugated molecules in a reducing environment, such as the intracellular space. acs.org |
Significance of Cleavable Linkers in Advanced Bioconjugation
Cleavable linkers are indispensable in advanced bioconjugation strategies, particularly in the field of drug delivery. broadpharm.comfujifilm.com Their ability to be selectively broken under specific physiological or chemical conditions allows for the controlled release of a payload from its carrier molecule. acs.org This is crucial for therapeutic agents, such as those used in ADCs, which need to remain inactive and stably attached to the targeting antibody while in circulation to minimize off-target toxicity. fujifilm.com
The disulfide bond is a prominent example of a chemically cleavable motif used in these linkers. u-tokyo.ac.jp It remains relatively stable in the bloodstream but is readily cleaved in the reducing environment of the cell's cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH). acs.orghep.com.cn This differential stability is exploited to ensure that the cytotoxic drug is released predominantly inside the target cancer cells. nih.gov The development of linkers with cleavable bonds represents a significant advancement over non-cleavable linkers, offering a more dynamic and responsive approach to bioconjugation. ub.edu
Historical Context of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Biomedical Research
The foundation of the DBCO group's utility lies in the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a type of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The original copper-catalyzed azide-alkyne cycloaddition (CuAAC) was a major breakthrough but was limited in living systems due to the cytotoxicity of the copper catalyst. thieme-connect.dersc.org
The pioneering work of Wittig and Krebs in the 1960s on the high reactivity of strained cycloalkynes laid the groundwork for a catalyst-free alternative. d-nb.info Building on this, Carolyn Bertozzi and her group developed SPAAC as a bioorthogonal reaction—one that can occur in a living system without interfering with native biochemical processes. d-nb.infonih.gov They demonstrated that the ring strain of cyclooctynes, like DBCO, significantly lowers the activation energy for the reaction with azides, allowing it to proceed rapidly at physiological temperatures without a catalyst. d-nb.info This innovation has been transformative for chemical biology, enabling the labeling and tracking of biomolecules in their natural environment. nih.govmagtech.com.cn
Role of N-Hydroxysuccinimide (NHS) Esters in Amine-Reactive Chemistry
N-hydroxysuccinimide (NHS) esters are one of the most widely used classes of amine-reactive crosslinkers in bioconjugation. creative-proteomics.comnih.gov Their popularity stems from their ability to efficiently react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. thermofisher.comnih.gov This reaction proceeds optimally at a physiological to slightly alkaline pH (typically 7.2 to 8.5) and results in the release of N-hydroxysuccinimide as a byproduct. creative-proteomics.comthermofisher.com
The reactivity of NHS esters provides a straightforward method for attaching linkers and other molecules to proteins and peptides. nih.gov However, the reaction can be influenced by factors such as pH and the concentration of the amine. Hydrolysis of the NHS ester is a competing reaction that can occur, particularly in aqueous environments, which can reduce the efficiency of the conjugation. iris-biotech.de Despite this, the reliability and effectiveness of NHS ester chemistry have made it a staple in the toolbox of biochemists and chemical biologists for creating a wide array of bioconjugates. creative-proteomics.comnih.gov
Importance of Disulfide Bonds for Controlled Release Mechanisms
Disulfide bonds are a key feature in the design of stimuli-responsive drug delivery systems. acs.orghep.com.cn Their utility is based on the significant difference in redox potential between the extracellular and intracellular environments. The extracellular space, including the bloodstream, is a relatively oxidizing environment where disulfide bonds are stable. u-tokyo.ac.jp In contrast, the cytoplasm of a cell is a highly reducing environment, primarily due to a high concentration of glutathione (GSH), a tripeptide containing a thiol group. hep.com.cnnih.gov
This high intracellular GSH concentration (in the millimolar range, compared to micromolar levels in the blood) facilitates the cleavage of disulfide bonds through a thiol-disulfide exchange reaction. researchgate.net This process releases the free thiol forms of the connected molecules. In the context of this compound, this means that a drug or probe attached via this linker can be selectively released inside a cell. acs.orgnih.gov This targeted release mechanism is critical for enhancing the therapeutic index of drugs by maximizing their effect at the target site while minimizing systemic exposure and associated side effects. hep.com.cnnih.gov The rate of drug release can also be influenced by the steric hindrance around the disulfide bond, allowing for further fine-tuning of the linker's properties. u-tokyo.ac.jpacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S2/c32-24(29-16-18-39-38-17-15-28(36)37-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNGUSKTYYIUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dbco Conh S S Nhs Ester and Derivatives
General Synthetic Routes to DBCO-CONH-S-S-NHS Ester
The synthesis of this compound is typically achieved through a convergent approach where the DBCO core is coupled to a pre-functionalized disulfide linker. A common strategy involves three main stages: synthesis of a DBCO building block, introduction of the disulfide linker, and final activation to an NHS ester.
A plausible synthetic route can be outlined as follows:
Preparation of the DBCO Moiety : The synthesis begins with a functionalized DBCO derivative, typically DBCO-amine or DBCO-acid. DBCO-amine can be synthesized and used as a starting point for building the linker. medchemexpress.combroadpharm.com
Amide Bond Formation with a Disulfide Linker : The DBCO-amine is then coupled to a heterobifunctional linker containing both a disulfide bond and a terminal carboxylic acid. A common commercially available reagent that can be adapted for this purpose is 3,3'-dithiodipropionic acid. The coupling reaction forms a stable amide bond. This reaction typically requires a carbodiimide (B86325) activating agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an auxiliary nucleophile.
Activation of the Terminal Carboxyl Group : The resulting intermediate, DBCO-CONH-S-S-COOH, possesses a terminal carboxylic acid. This acid is then activated to form the NHS ester. This is achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like EDC. The final product is purified, often using column chromatography, to yield the high-purity this compound.
An alternative route starts with a DBCO-acid and couples it to an amine-functionalized disulfide linker that has a protected carboxylic acid at the other end. After deprotection, the terminal acid is activated to the NHS ester. A patent for a similar compound, DBCO-alkane-SS-NHS ester, outlines a comparable synthetic scheme, highlighting the modularity of this approach. google.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
Each step in the synthesis of this compound requires careful optimization to maximize yield and ensure the final product is of high purity, which is critical for its subsequent use in bioconjugation.
Amide Bond Formation: The coupling of the DBCO moiety to the disulfide linker is a critical step. The choice of coupling agents, solvent, and temperature can significantly impact efficiency.
Coupling Agents : While EDC is commonly used, combinations such as EDC with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and a base like N,N'-diisopropylethylamine (DIPEA) have been shown to provide high conversion rates, often exceeding 75% for a wide range of carboxylic acids and amines.
Solvents : Anhydrous, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively dissolve the reactants and facilitate the reaction. lumiprobe.com
Temperature and Time : Reactions are typically run at room temperature for several hours (4-12 hours) to overnight to ensure completion. vectorlabs.com
NHS Ester Formation and Stability: The final activation step to form the NHS ester is sensitive to moisture.
Reaction Conditions : The reaction is performed under anhydrous conditions using an excess of N-hydroxysuccinimide and a coupling agent.
Purity and Storage : NHS esters are susceptible to hydrolysis. vectorlabs.com Therefore, the reaction must be conducted in dry solvents, and the final product must be rigorously dried and stored under desiccated conditions at low temperatures (e.g., -20°C) to prevent degradation. lumiprobe.com
Purification: Achieving high purity is essential.
Chromatography : Silica gel column chromatography is the standard method for purifying the final product and intermediates. For more sensitive or hydrophilic analogues, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) may be employed.
Post-Conjugation Cleanup : In protocols using the final product, desalting columns (e.g., Zeba Spin Desalting Columns) are often used to remove excess, unreacted linker after conjugation to a biomolecule. researchgate.net
The table below summarizes optimized conditions for key reaction types in the synthesis.
| Reaction Step | Coupling Agents | Base | Solvent | Temperature | Typical Time |
| Amide Coupling | EDC/HOAt | DIPEA | DMF or DMSO | Room Temp. | 4-12 h |
| NHS Ester Formation | EDC | N/A | Anhydrous DMF or DCM | Room Temp. | 2-4 h |
Stereochemical Considerations in this compound Synthesis
The dibenzocyclooctyne (DBCO) core is inherently chiral due to the strained, non-planar eight-membered ring. This results in the existence of two enantiomers. The synthesis of DBCO typically produces a racemic mixture of these enantiomers unless a stereoselective synthesis is employed. nih.gov
The stereochemistry of the DBCO ring can influence its reactivity in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. Although both enantiomers are reactive towards azides, studies on other strained ring systems have shown that different stereoisomers can exhibit varied reaction kinetics. nih.gov The spatial arrangement of the fused benzene (B151609) rings relative to the cyclooctyne (B158145) ring can create steric hindrance that affects the approach of the azide (B81097), potentially leading to different reaction rates for the two enantiomers.
For most bioconjugation applications where the DBCO-linker is used in excess, the presence of a racemic mixture is generally acceptable. However, for applications requiring precise control over the geometry of the final conjugate or for detailed kinetic studies, the use of a single enantiomer may be necessary. The preparation of enantiomerically pure DBCO derivatives would require either a stereoselective synthetic route or the resolution of the racemic mixture, for example, by chiral chromatography.
Development of Analogues with Modified Linker Lengths and Hydrophilicity
The properties of the linker connecting the DBCO group to the NHS ester can significantly impact the characteristics of the final bioconjugate. To improve aqueous solubility, reduce aggregation, and provide spatial separation between the conjugated molecules, analogues of this compound have been developed, primarily through the incorporation of polyethylene (B3416737) glycol (PEG) spacers. broadpharm.com
Examples of such analogues include:
DBCO-PEG3-SS-NHS ester : This analogue incorporates a short chain of three PEG units. creative-biolabs.comyusiyy.com
SPDP-PEG12-DBCO : This reagent contains a twelve-unit PEG chain, providing significantly increased hydrophilicity and a longer spacer arm. broadpharm.com
The general synthetic strategy for these PEGylated analogues is similar to the parent compound but involves using a PEGylated building block. The synthesis typically starts with a heterobifunctional PEG derivative, such as an amine-PEG-acid or an acid-PEG-thiol.
For example, to synthesize a DBCO-PEGn-SS-NHS ester, one could start with DBCO-amine and react it with a pre-synthesized HOOC-PEGn-S-S-COOH linker, followed by NHS activation of the remaining terminal carboxyl group. The defined number of PEG units allows for precise control over the linker's length and hydrophilicity.
The table below compares the parent linker with a common PEGylated analogue.
| Compound | PEG Units | Key Feature | Primary Application |
| This compound | 0 | Standard cleavable linker | General bioconjugation |
| DBCO-PEG3-SS-NHS Ester | 3 | Increased hydrophilicity, short spacer | Conjugation where improved solubility is needed |
Scale-Up Strategies for this compound Production
Transitioning the synthesis of this compound from laboratory scale to industrial production requires strategies that are cost-effective, efficient, and reproducible. Key considerations include the synthesis of the core DBCO moiety and the purification methods employed.
Chromatography-Free Synthesis of the DBCO Core: A major bottleneck in scaling up the production of DBCO derivatives is the reliance on column chromatography for purification, which is expensive and time-consuming. Research has focused on developing synthetic routes for the DBCO core that yield a product of high purity without the need for chromatographic purification. Such methods often rely on crystallization to isolate the product, which is a more scalable and economical purification technique. rsc.org By optimizing the reaction conditions to minimize by-products, the DBCO precursor can be obtained in high yield and purity, suitable for the subsequent coupling steps.
High-Yield Coupling Reactions: The efficiency of the amide bond formation and NHS ester activation steps is critical for a scalable process. Utilizing optimized coupling protocols, such as the EDC/HOAt method, ensures near-quantitative conversion, which simplifies downstream purification. researchgate.net High-yield reactions reduce the amount of unreacted starting materials and by-products, making purification by simple precipitation or crystallization more feasible.
Process Control and Purity Analysis: On a large scale, robust process controls and analytical methods are necessary to ensure batch-to-batch consistency. Techniques like HPLC and NMR spectroscopy are used to monitor reaction progress and confirm the purity of intermediates and the final product. Ensuring the absence of impurities, particularly unreacted coupling agents or hydrolyzed NHS ester, is crucial for the quality and reactivity of the final linker.
By focusing on a scalable synthesis of the DBCO core, employing high-efficiency coupling reactions, and replacing chromatography with crystallization where possible, the large-scale production of this compound can be achieved.
Mechanistic Investigations of Dbco Conh S S Nhs Ester in Click Chemistry and Amine Coupling
Mechanism of NHS Ester Reaction with Primary Amines
The N-hydroxysuccinimide (NHS) ester is a widely used functional group for the modification of primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins. creative-proteomics.commdpi.com The reaction proceeds via a nucleophilic acyl substitution mechanism. creative-proteomics.com The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable, covalent amide bond and releases N-hydroxysuccinimide as a leaving group. glenresearch.com
Factors Affecting Amine Coupling Efficiency (e.g., pH, concentration)
The efficiency of the NHS ester-amine coupling is highly dependent on several factors:
Concentration: The concentrations of both the biomolecule and the NHS ester reagent influence the reaction outcome. Higher concentrations generally favor the bimolecular coupling reaction over the hydrolysis of the NHS ester. thermofisher.com In dilute protein solutions, a larger molar excess of the NHS ester may be required to achieve efficient labeling. thermofisher.com
Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amine coupling. thermofisher.com The rate of hydrolysis increases with pH. thermofisher.com The half-life of an NHS ester can be several hours at pH 7 and 0°C, but this can decrease to minutes at higher pH and temperature. thermofisher.com
Buffer Choice: The reaction should be performed in amine-free buffers, such as phosphate, bicarbonate, or borate (B1201080) buffers, to avoid competition with the target amine. lumiprobe.comthermofisher.com Buffers containing primary amines, like Tris, are generally not recommended. lumiprobe.com
| Factor | Optimal Range/Condition | Rationale |
| pH | 7.2 - 9.0 (Optimal ~8.3) | Balances amine nucleophilicity and NHS ester hydrolysis. lumiprobe.comatto-tec.comthermofisher.com |
| Concentration | Higher reactant concentrations | Favors bimolecular reaction over hydrolysis. thermofisher.com |
| Temperature | Room temperature or 4°C | Lower temperatures can slow hydrolysis. thermofisher.com |
| Buffer | Phosphate, Bicarbonate, Borate | Avoids competing primary amines. lumiprobe.comthermofisher.com |
This table summarizes the key factors influencing the efficiency of NHS ester-amine coupling.
Chemoselectivity and Regioselectivity in Protein and Peptide Modification
NHS esters exhibit a high degree of chemoselectivity for primary aliphatic amines. glenresearch.com While they can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester linkages are less stable and can be hydrolyzed or displaced by amines. glenresearch.com The primary targets for NHS ester modification on proteins are the ε-amino group of lysine residues and the α-amino group at the N-terminus. mdpi.com
However, achieving regioselectivity (site-specific modification) can be challenging due to the abundance of lysine residues on the surface of most proteins. nih.gov This can lead to a heterogeneous mixture of conjugates with varying numbers of modifications. nih.govacs.org The reactivity of individual lysine residues can differ based on their local microenvironment and accessibility, which can sometimes be exploited to achieve a degree of regioselectivity by using a limited amount of the NHS ester reagent. rsc.org For instance, using a near-equimolar ratio of an NHS ester to a protein may result in the modification of only the most reactive and accessible lysine residue. rsc.org However, achieving complete and site-specific labeling with NHS esters often requires more advanced strategies. nih.govacs.org
Disulfide Bond Cleavage Mechanism
The strategic incorporation of a disulfide bond within the DBCO-CONH-S-S-NHS ester linker provides a crucial element of controlled release. This bond is designed to be relatively stable in the extracellular environment, such as the bloodstream, but susceptible to cleavage under the reductive conditions found inside cells. mdpi.com This differential stability is fundamental to its application in targeted delivery systems like antibody-drug conjugates (ADCs), where the release of a conjugated molecule is desired only after reaching the target site. The cleavage mechanism is primarily a thiol-disulfide exchange reaction, driven by endogenous or exogenous reducing agents.
Controlled Release Kinetics in Different Biological Environments
The kinetics of disulfide bond cleavage, and thus the controlled release of a conjugated molecule, are not constant but are influenced by a variety of factors within different biological environments. The primary goal in designing linkers like this compound for applications such as ADCs is to achieve a long half-life in circulation and rapid payload release upon cellular internalization. mdpi.comcam.ac.uk
Reductive Potential Gradient: The most significant factor governing release kinetics is the difference in reductive potential between the extracellular and intracellular compartments. The oxidative environment of blood plasma, with its low micromolar concentration of GSH, ensures that disulfide linkers are comparatively stable. mdpi.com In contrast, the highly reductive cytoplasm, with its millimolar GSH concentration, promotes rapid thiol-disulfide exchange and linker cleavage. iris-biotech.de
Influence of pH: The pH of the local environment significantly impacts the rate of thiol-mediated disulfide reduction. The active species in thiol-disulfide exchange is the nucleophilic thiolate anion (S-). nih.gov Therefore, for reductants like DTT and GSH, the reaction is more efficient at neutral or slightly alkaline pH where a greater fraction of the thiol groups are deprotonated. nih.gov In more acidic compartments, such as endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0), the rate of thiol-mediated reduction is slower. nih.govnih.gov This can be a critical factor, as ADCs are often internalized and trafficked through these acidic organelles. To achieve efficient cleavage in these environments, a higher concentration of the reducing agent may be necessary. nih.gov Conversely, phosphine-based reductants like TCEP can maintain high reactivity even at acidic pH. acs.orgresearchgate.net
Steric Hindrance: The stability of the disulfide bond and its susceptibility to reduction can be fine-tuned by modifying the chemical structure immediately adjacent to the S-S bond. Introducing bulky substituents, such as methyl groups, near the disulfide bridge increases steric hindrance. nih.gov This has been shown to enhance the linker's stability in plasma, leading to a longer circulation half-life. However, this increased stability comes at the cost of slower reduction kinetics within the target cell. nih.gov This creates a crucial design challenge: balancing the need for stability in circulation with the requirement for efficient payload release at the target site.
| Factor | Effect on Cleavage Kinetics | Biological Relevance |
| Reductant Concentration | Higher concentration increases reaction rate. | High intracellular GSH (1-10 mM) vs. low plasma GSH (2-20 µM) drives selective intracellular cleavage. mdpi.com |
| pH | Thiol-based reduction is faster at neutral/alkaline pH (≥7) and slower at acidic pH (<6). nih.govnih.gov | Affects release rate in different cellular compartments (e.g., cytoplasm vs. endosome/lysosome). |
| Steric Hindrance | Increased steric hindrance near the S-S bond decreases the cleavage rate. | Used to modulate linker stability in plasma, but can also slow intracellular drug release. nih.gov |
Applications of Dbco Conh S S Nhs Ester in Antibody Drug Conjugates Adcs Research
Design Principles of ADCs Utilizing DBCO-CONH-S-S-NHS Ester as a Cleavable Linker
The rational design of ADCs using the this compound linker revolves around creating a stable conjugate in systemic circulation that can efficiently release its cytotoxic payload within the target cancer cell. nih.gov The linker's architecture, featuring distinct reactive ends and a cleavable disulfide bridge, facilitates a modular approach to ADC construction. The DBCO group enables a highly selective and bioorthogonal conjugation reaction, while the NHS ester provides a reliable method for attaching the linker to either the antibody or the payload. probechem.com The disulfide bond is strategically included to be susceptible to the high concentrations of reducing agents like glutathione (B108866) found inside cells, ensuring targeted drug release.
The conjugation of the this compound in ADC synthesis relies on the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. mdpi.com This reaction is robust and bioorthogonal, meaning it does not interfere with native biological processes. lumiprobe.com To utilize this linker, one component (either the antibody or the payload/linker construct) must possess a DBCO group, and the other must have a complementary azide (B81097) moiety.
Two primary strategies are employed:
Antibody functionalization with Azide: In this approach, the antibody is modified to introduce azide groups. This can be achieved site-specifically to ensure a homogenous drug-to-antibody ratio (DAR). rsc.orgresearchgate.net For instance, enzymatic methods can be used to attach azide-containing sugars to the antibody's glycan structures or to specific amino acid residues. mdpi.com The this compound is first reacted with an amine-containing cytotoxic payload via its NHS ester group. The resulting DBCO-linker-payload molecule is then "clicked" onto the azide-functionalized antibody. rsc.org
Antibody functionalization with DBCO: Alternatively, the antibody itself can be functionalized with DBCO groups. The this compound can be directly conjugated to the antibody by reacting its NHS ester with the primary amines of lysine (B10760008) residues. lumiprobe.comresearchgate.net This results in a DBCO-labeled antibody. A separate synthesis is required to modify the cytotoxic payload with an azide group. The final ADC is then assembled by reacting the DBCO-functionalized antibody with the azide-modified payload. researchgate.net
Site-specific modification is generally preferred over random conjugation to lysine residues, as it produces more homogeneous ADCs with predictable properties and improved therapeutic windows. nih.govnih.gov
The this compound serves as a versatile bridge for attaching a wide variety of potent cytotoxic payloads to an antibody. medchemexpress.commedchemexpress.com The payload is the component responsible for killing the cancer cells once released. nih.gov The conjugation process leverages the linker's dual reactivity.
The typical workflow involves these steps:
Payload Activation/Linker Attachment: If the payload contains a primary or secondary amine, it can be directly reacted with the NHS ester of the DBCO-CONH-S-S-NHS linker. This forms a stable amide bond, covalently attaching the payload to the linker. This step creates a DBCO-S-S-payload intermediate. researchgate.net
Antibody Modification: Concurrently, the targeting antibody is modified to introduce azide groups, as described in the previous section.
Click Chemistry Conjugation: The DBCO-S-S-payload intermediate is then mixed with the azide-functionalized antibody. The SPAAC reaction occurs spontaneously at or near physiological conditions, forming a stable triazole ring that links the payload construct to the antibody. lumiprobe.com
This modular strategy allows for the separate optimization of the antibody, linker, and payload before the final conjugation step. A variety of highly potent payloads, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), which function as microtubule inhibitors, are commonly used in ADC development. medchemexpress.comnih.govresearchgate.net
Table 1: Reactive Moieties of this compound and Their Conjugation Partners
| Reactive Group on Linker | Chemical Moiety | Reacts With | Resulting Bond | Purpose in ADC Construction |
|---|---|---|---|---|
| DBCO | Dibenzocyclooctyne | Azide (-N₃) | Triazole | Covalent attachment to azide-modified antibody or payload (Click Chemistry). |
| NHS Ester | N-hydroxysuccinimide ester | Primary Amine (-NH₂) | Amide | Covalent attachment to lysine residues on antibodies or amine groups on payloads. |
| Disulfide | -S-S- | Reducing Agents (e.g., Glutathione) | Thiol (-SH) | Cleavage within the target cell to release the payload. |
The stability of the linker is a paramount consideration in ADC design, directly influencing the conjugate's safety and effectiveness. nih.govfrontiersin.org An ideal linker must maintain the connection between the antibody and the payload in the systemic circulation to prevent premature drug release, which can lead to off-target toxicity and reduced efficacy. nih.gov However, the linker must also be efficiently cleaved once the ADC is internalized into the target tumor cell. researchgate.net
The disulfide bond in the this compound is designed to balance these opposing requirements.
Stability in Circulation: The extracellular environment, such as blood plasma, is relatively oxidizing, which helps to keep the disulfide bond intact. This stability ensures that the potent payload is delivered specifically to the antigen-expressing tumor cells, minimizing systemic exposure. frontiersin.org
Release in Tumor Cells: The intracellular environment, particularly the cytosol, has a much higher concentration of reducing agents, most notably glutathione (GSH). researchgate.net This reducing environment readily cleaves the disulfide bond, releasing the payload in its active form to exert its cytotoxic effect. rsc.org
The pharmacokinetics (PK) of an ADC are significantly affected by linker stability. researchgate.net Premature cleavage leads to faster clearance of the conjugated payload and a lower concentration of the intact ADC reaching the tumor. researchgate.net Research has shown that modulating the steric hindrance around the disulfide bond can fine-tune its stability and cleavage rate. nih.govfrontiersin.org Increased steric hindrance can enhance plasma stability but may slow the rate of payload release within the cell, a trade-off that must be optimized for each specific ADC. frontiersin.orgresearchgate.net Ultimately, a well-designed linker contributes to a wider therapeutic window, maximizing the tumor-killing effect while minimizing harm to healthy tissues. adcreview.com
Evaluation of ADC Stability and Payload Release in Preclinical Models
Before an ADC can advance to clinical trials, its stability and payload release characteristics must be rigorously evaluated in preclinical models. This involves a series of in vitro and ex vivo experiments designed to predict the ADC's behavior in vivo.
In vitro assays are essential for confirming that the disulfide linker can be cleaved under appropriate conditions and for quantifying the rate of drug release. These assays typically involve incubating the ADC with a reducing agent and monitoring the appearance of the free payload over time.
Commonly used methods include:
Incubation with Reducing Agents: The ADC is incubated in a buffered solution containing a physiological concentration of a reducing agent like glutathione (GSH) or a more potent agent like dithiothreitol (B142953) (DTT) to simulate the intracellular environment. rsc.org
Enzymatic Assays: Studies have shown that enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) can catalyze the cleavage of disulfide bonds in xenobiotics and ADC linkers, providing a more biologically relevant in vitro model. researchgate.netsemanticscholar.org
Analysis of Payload Release: The amount of released payload is quantified at various time points using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov This allows for the determination of the cleavage half-life under specific conditions.
Cell-Based Cytotoxicity Assays: The efficacy of payload release is often confirmed through cell-based assays. Antigen-positive cancer cells are treated with the ADC, and cell viability is measured. A potent cytotoxic effect indicates successful internalization, linker cleavage, and payload activity.
Table 2: Example Data from an In Vitro Disulfide Cleavage Assay
| Condition | Reducing Agent | Incubation Time (hours) | % Payload Released |
|---|---|---|---|
| Control | None | 24 | < 1% |
| Simulated Cytosol | 5 mM Glutathione (GSH) | 1 | 15% |
| 4 | 52% | ||
| 8 | 85% | ||
| 24 | >95% | ||
| Accelerated | 10 mM Dithiothreitol (DTT) | 1 | 90% |
This table contains illustrative data representing typical results from such an experiment.
To evaluate the stability of the ADC in circulation, it is crucial to assess its integrity in plasma or serum. acs.org These experiments provide critical data on the potential for premature payload release, which is a major safety concern. nih.gov
The standard procedure involves:
Incubation: The ADC is incubated in plasma (e.g., from human, mouse, or rat) at 37°C for an extended period, with samples taken at multiple time points (e.g., 0, 24, 48, 96 hours). nih.gov
Analysis: The stability of the ADC is typically assessed by measuring the average drug-to-antibody ratio (DAR) over time. sterlingpharmasolutions.com A decrease in the DAR signifies the deconjugation of the linker-payload from the antibody.
Quantification Methods: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this analysis, as it can separate and identify the intact ADC, partially deconjugated forms, and the naked antibody. springernature.comnih.gov Immunoaffinity capture techniques can be used to isolate the ADC from the complex plasma matrix before LC-MS analysis, improving sensitivity and accuracy. nih.govacs.org
These plasma stability studies are vital for selecting ADC candidates with optimal linker technology, ensuring that the conjugate remains intact long enough to reach its target while minimizing off-target toxicities. springernature.com
Homogeneous vs. Heterogeneous ADC Conjugation Strategies using this compound
Heterogeneous Conjugation:
The most direct application of this compound leads to heterogeneous ADCs. The NHS ester moiety reacts with primary amines, most commonly the side chains of lysine residues on the surface of the antibody. nih.gov A typical antibody has numerous lysine residues, leading to a stochastic conjugation process where the linker-payload can attach at various sites. researchgate.net This randomness results in a heterogeneous mixture of ADC species with a wide distribution of drug-to-antibody ratios (DARs) and different conjugation locations. researchgate.netnih.gov
This heterogeneity presents several challenges:
Manufacturing and Reproducibility: The production process yields a mixture of molecules that is difficult to characterize and reproduce consistently. nih.gov
Pharmacokinetics: Different ADC species within the mixture can have varied pharmacokinetic (PK) profiles, with some being cleared from circulation more rapidly than others. nih.gov
Therapeutic Index: Suboptimal DARs, both too low and too high, can negatively impact the therapeutic window. researchgate.netacs.org Highly loaded ADCs, for instance, may exhibit poor BBB penetration in brain tumor models. elsevierpure.com
Homogeneous Conjugation:
To overcome the limitations of heterogeneity, significant research has focused on developing site-specific conjugation methods to produce homogeneous ADCs with a precisely defined DAR and conjugation site. nih.govacs.org While the NHS-ester component of this compound is inherently suited for random lysine conjugation, the DBCO group is pivotal in strategies aiming for homogeneity.
In a typical site-specific approach, the antibody is first engineered to introduce a unique chemical handle at a specific location. This can be achieved through:
Engineered Cysteines: Introducing cysteine residues at specific sites allows for controlled conjugation. nih.govmdpi.com
Unnatural Amino Acids: Incorporating unnatural amino acids with bioorthogonal functional groups (like an azide) provides a unique reaction site.
Enzymatic Modification: Enzymes like transglutaminase can be used to modify specific glutamine residues on the antibody. nih.gov Glycan remodeling is another enzymatic approach to introduce reactive sites. mdpi.combioglyco.com
Once an azide group is introduced site-specifically onto the antibody, a drug molecule pre-functionalized with the DBCO-S-S linker can be attached via the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC), or "click chemistry". medchemexpress.comnih.govbioglyco.com This two-step process ensures that every antibody is conjugated at the same position with the same number of drug molecules, leading to a homogeneous ADC product. nih.gov Homogeneous ADCs generally exhibit improved pharmacokinetics and a wider therapeutic index compared to their heterogeneous counterparts. acs.orgelsevierpure.com
| Feature | Heterogeneous Conjugation (via Lysine/NHS Ester) | Homogeneous Conjugation (Site-Specific) |
|---|---|---|
| Conjugation Site | Random, on surface-exposed lysines | Precise, at an engineered site |
| Drug-to-Antibody Ratio (DAR) | Variable distribution (e.g., 0 to 8) | Uniform and predefined (e.g., 2 or 4) |
| Product | Complex mixture of different ADC species | Single, well-defined ADC molecule |
| Manufacturing | Simpler initial reaction but difficult to characterize and control | More complex initial antibody engineering but yields a consistent product |
| Pharmacokinetics (PK) | Variable PK profiles within the mixture nih.gov | Predictable and uniform PK profile elsevierpure.com |
| Therapeutic Index | Often narrow due to suboptimal species nih.gov | Generally wider and improved acs.org |
Challenges and Future Directions in ADC Development with Cleavable DBCO Linkers
The linker is a critical component that dictates the stability and efficacy of an ADC. abzena.com Cleavable linkers, such as those containing a disulfide bond like this compound, are designed to be stable in systemic circulation and release their payload upon entering the target cell. abzena.comnih.gov The higher concentration of reducing agents like glutathione inside tumor cells facilitates the cleavage of the disulfide bond, releasing the active drug.
Current Challenges:
Linker Stability vs. Cleavage: A primary challenge is the trade-off between linker stability in the bloodstream and its efficient cleavage within the tumor cell. nih.govrsc.orgnih.gov Premature release of the cytotoxic payload in circulation can lead to off-target toxicity, a concern noted with early-generation ADCs. abzena.comnih.govnih.gov Conversely, a linker that is too stable may not release the drug efficiently at the target site, reducing efficacy. wuxiapptec.com
Steric Hindrance: The local microenvironment around the disulfide bond can impact its susceptibility to reduction. Research has shown that introducing steric hindrance, for example by adding methyl groups adjacent to the disulfide bond, can enhance plasma stability. acs.org However, finding the optimal level of hindrance to balance stability and release remains a key challenge. acs.org
Hydrophobicity: The DBCO group, while excellent for click chemistry, can add hydrophobicity to the ADC. This may lead to aggregation and faster clearance, negatively impacting the ADC's pharmacokinetic properties and efficacy. wuxiapptec.comdrugtargetreview.com
Bystander Effect: For disulfide-linked ADCs, the released payload is often cell-permeable, allowing it to kill neighboring antigen-negative tumor cells—a phenomenon known as the bystander effect. While beneficial, controlling the diffusion and activity of the released drug to maximize tumor killing and minimize damage to nearby healthy tissue is complex. acs.org
Future Directions:
Novel Cleavable Triggers: Research is moving beyond traditional disulfide and peptide linkers to explore novel cleavage mechanisms. This includes developing linkers that are sensitive to the specific tumor microenvironment, such as those cleaved by tumor-specific enzymes or responsive to hypoxia or pH changes. bioprocessonline.com Light-responsive and bioorthogonal cleavage technologies are also being investigated.
Linker Optimization: The next generation of linkers focuses on improving hydrophilicity to create ADCs with higher DARs (up to 8) while maintaining favorable physicochemical properties. drugtargetreview.com This involves designing more water-soluble linkers to counteract the hydrophobicity of the payload and the DBCO moiety.
Site-Specific Conjugation Advancement: Continued innovation in site-specific conjugation is crucial. The goal is to develop more efficient and scalable methods for producing homogeneous ADCs, making these advanced therapies more accessible. nih.gov
Dual-Payload ADCs: The precision afforded by site-specific conjugation and orthogonal click chemistry opens the door for more complex ADC designs, such as dual-payload ADCs. nih.gov These constructs can deliver two different drugs with complementary mechanisms of action to the same cancer cell, potentially overcoming drug resistance and improving therapeutic outcomes. nih.gov
| Challenge | Future Direction / Mitigation Strategy |
|---|---|
| Linker Stability vs. Cleavage Efficiency | Design of sterically hindered disulfide bonds; development of novel triggers (e.g., pH-sensitive, enzyme-specific). acs.orgbioprocessonline.com |
| Hydrophobicity and Aggregation | Incorporation of hydrophilic components (e.g., PEG) into the linker design to improve solubility and PK properties. drugtargetreview.com |
| Off-Target Toxicity | Improving linker stability in circulation and enhancing the specificity of the cleavage mechanism to the tumor environment. nih.govwuxiapptec.com |
| Manufacturing Complexity | Advancing and streamlining site-specific conjugation technologies to make homogeneous ADC production more scalable and cost-effective. nih.gov |
| Drug Resistance | Development of dual-payload ADCs using orthogonal conjugation chemistries to deliver drugs with different mechanisms of action. nih.gov |
Applications of Dbco Conh S S Nhs Ester in Protein and Peptide Bioconjugation
Site-Specific Protein Labeling and Modification using DBCO-CONH-S-S-NHS Ester
Site-specific modification of proteins is crucial for preserving their structure and function. nih.govnih.gov this compound provides pathways to achieve this, primarily by targeting natural amino acid residues. The reactivity of the NHS ester moiety can be directed towards specific amine groups by carefully controlling reaction parameters.
The primary α-amine at the N-terminus of a protein presents a unique target for site-specific labeling. This group generally has a lower pKa value compared to the ε-amine of lysine (B10760008) side chains. mdpi.com By conducting the conjugation reaction at a near-neutral pH (approximately 7.0-7.5), the NHS ester of the linker can preferentially acylate the more nucleophilic N-terminal amine, minimizing non-specific labeling at lysine residues. mdpi.com This pH-controlled strategy offers a straightforward method for achieving a higher degree of site-specificity.
An alternative approach for N-terminal labeling involves a two-step, one-pot reaction that targets a protein engineered to have an N-terminal cysteine residue. nih.govnih.gov In this method, the NHS ester is first converted into a more chemoselective thioester by reacting it with a small thiol molecule like 2-mercaptoethanesulfonic acid (MESNA). nih.govnih.gov This in situ-generated thioester then undergoes a native chemical ligation (NCL)-type reaction specifically with the N-terminal cysteine of the target protein, forming a stable amide bond at a defined location. nih.govnih.gov
The most common strategy for labeling proteins with NHS esters involves targeting the ε-amino groups of lysine residues. nih.govlumiprobe.com Since most proteins possess multiple lysine residues distributed across their surface, this approach typically results in a heterogeneous population of conjugates with the this compound attached at various locations. nih.govnih.gov
The reaction is typically performed in a buffer with a slightly basic pH of 8.3-8.5, which ensures that the lysine amino groups are deprotonated and thus sufficiently nucleophilic to react with the NHS ester, forming a stable amide bond. lumiprobe.comvectorlabs.com While this method is less site-specific than N-terminal modification, it is robust and widely used for attaching DBCO moieties to proteins, particularly antibodies, preparing them for subsequent click chemistry reactions. nih.govresearchgate.net
Table 1: Comparison of Reaction Conditions for Amine-Reactive Labeling
| Target Site | Reactive Group | Typical pH | Key Feature | Outcome |
|---|---|---|---|---|
| N-Terminus | α-Amine | 7.0 - 7.5 | Exploits the lower pKa of the N-terminal amine for enhanced selectivity. mdpi.com | Higher degree of site-specific, stoichiometric labeling. |
| Lysine Residue | ε-Amine | 8.3 - 8.5 | Reacts with multiple accessible surface lysines. lumiprobe.comvectorlabs.com | Heterogeneous (multi-site) protein labeling. nih.govnih.gov |
To overcome the limitations of direct chemical labeling, this compound can be used in conjunction with enzymatic methods to achieve superior site-specificity. Enzymes such as Sortase A can be programmed to recognize a specific peptide sequence and ligate a synthetic peptide containing a unique functional group onto the protein of interest.
For instance, a protein can be enzymatically modified to incorporate a peptide tag containing a single, uniquely positioned lysine residue. This engineered protein can then be reacted with this compound. Under standard lysine labeling conditions, the NHS ester will react specifically with the enzymatically installed lysine, as it may be the most accessible or the only available primary amine under controlled conditions. This chemoenzymatic strategy combines the precision of enzymatic catalysis with the versatility of the DBCO linker, enabling the placement of a clickable handle at a predetermined location on the protein surface. This approach is particularly valuable for complex proteins where direct chemical methods may interfere with biological activity.
Preparation of Bioconjugates for Imaging and Diagnostic Probes
The bioconjugates synthesized using this compound are valuable reagents for creating advanced probes for biological imaging and diagnostics. The ability to link proteins to fluorescent dyes or radiolabels via the cleavable linker opens up a range of applications.
DBCO-functionalized proteins, prepared using the linker, are readily conjugated to a wide array of azide-modified fluorescent probes. vectorlabs.com The process involves a simple two-step workflow:
A target protein, such as an antibody, is first labeled with this compound via its primary amines.
The resulting DBCO-activated protein is then mixed with a fluorescent dye that has been chemically modified to include an azide (B81097) group (e.g., Azide-Cy5, Azide-FITC).
The DBCO and azide groups react spontaneously via copper-free click chemistry to form a stable triazole linkage, covalently attaching the fluorescent probe to the protein. conju-probe.com This method avoids the use of a potentially toxic copper catalyst, preserving the integrity of the biomolecule. conju-probe.com Furthermore, the disulfide bond within the linker allows for the potential release of the fluorescent cargo within the reducing environment of the cell cytoplasm, a feature that can be exploited in designing activatable probes. creative-biolabs.combroadpharm.com
The high efficiency and rapid kinetics of the strain-promoted DBCO-azide click reaction make it exceptionally well-suited for radiolabeling, particularly when using radioisotopes with short half-lives. vectorlabs.comresearchgate.net This strategy is frequently employed to create protein-based radiopharmaceuticals for in vivo imaging techniques like Positron Emission Tomography (PET).
The general approach involves:
Conjugating a targeting protein (e.g., a monoclonal antibody) with this compound.
Separately, a small molecule containing an azide group is labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or copper-64 (⁶⁴Cu). vectorlabs.comresearchgate.net
The radiolabeled azide is then rapidly "clicked" to the DBCO-modified protein under mild, aqueous conditions.
This modular approach allows for the late-stage introduction of the radioisotope, minimizing the exposure of the sensitive protein to harsh radiolabeling conditions and maximizing the radiochemical yield of the final imaging probe.
Table 2: Examples of Probes for Bioconjugation with DBCO-Modified Proteins
| Probe Type | Conjugation Moiety | Example Molecules / Isotopes | Potential Application |
|---|---|---|---|
| Fluorescent Probes | Azide-modified fluorophore | Azido-Cyanine5 (Cy5), Azido-FITC, Azido-Rhodamine | Fluorescence Microscopy, Flow Cytometry, Western Blotting |
| Radiotracers | Azide-modified prosthetic group or chelator | [¹⁸F]fluoroethyl azide, Azide-NOTA(⁶⁴Cu), Azide-DFO(⁸⁹Zr) vectorlabs.comresearchgate.net | Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT) |
Development of Cleavable Protein-Polymer Conjugates
The synthesis of protein-polymer conjugates is a widely used strategy to enhance the therapeutic properties of proteins, such as improving their stability, solubility, and in vivo half-life. rsc.org The use of a linker like this compound allows for the creation of cleavable conjugates, where the attached polymer can be released from the protein in a controlled manner.
The conjugation process is a two-step reaction scheme. First, the NHS ester end of the linker reacts with primary amine groups on the protein's surface, typically from lysine residues, forming a stable amide bond. Second, a polymer that has been pre-functionalized with an azide group is reacted with the DBCO end of the protein-linker construct. This occurs via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that is highly efficient and bio-orthogonal, meaning it does not interfere with other functional groups found in biological systems and can proceed under mild, aqueous conditions without the need for a toxic copper catalyst. interchim.fr
The central feature of these conjugates is the disulfide bond within the linker's structure. This bond is relatively stable in the extracellular environment and bloodstream but is susceptible to cleavage in the presence of reducing agents. The intracellular environment has a significantly higher concentration of reducing molecules, most notably glutathione (B108866) (GSH), compared to the bloodstream. This differential in reducing potential allows the disulfide bond to remain intact during systemic circulation and then be selectively cleaved upon internalization of the conjugate into a cell, releasing the polymer from the protein. creative-biolabs.com This mechanism for controlled release is a critical design feature for creating "prodrug" like systems where the protein's full function is unmasked only at the site of action.
Research has demonstrated the successful application of this strategy. For instance, thermo-responsive polymers have been conjugated to proteins like Human Serum Albumin (HSA) using disulfide bonding, enabling the recovery of the protein by incubation under reducing conditions. rsc.org Similarly, disulfide-containing DBCO linkers have been used to create antibody-oligonucleotide conjugates where the oligonucleotide is released within the reducing environment of experimental droplets. nih.gov
| Protein | Conjugated Moiety | Linker Type | Cleavage Condition | Outcome |
|---|---|---|---|---|
| Human Serum Albumin (HSA) | Poly(N-isopropyl-acrylamide) (PNIPAM) | Disulfide-based (via SPDP) | Reducing agents (e.g., DTT) | Successful recovery of the native protein post-cleavage. rsc.org |
| Anti-CD49e Antibody | Oligonucleotide | DBCO-SS-NHS ester | Reducing environment | Release of the conjugated oligonucleotide from the antibody. nih.gov |
| General IgG Antibody | Maytansinoid (DM4) | Disulfide-based (SPDB) | Intracellular reducing agents (e.g., Glutathione) | Targeted release of the cytotoxic payload inside tumor cells. |
Impact on Protein Activity and Immunogenicity
The conjugation of polymers to a protein can have profound effects on its biological activity and its potential to elicit an immune response. The choice of linker—specifically whether it is cleavable or non-cleavable—plays a critical role in modulating these effects.
Protein Activity: A major concern when attaching a polymer to a protein is the potential for steric hindrance. The polymer chain can physically block the protein's active site or binding domains, leading to a partial or complete loss of biological activity. researchgate.net Non-cleavable linkers result in a permanent attachment, which may permanently compromise the protein's function. nih.gov
The key advantage of a cleavable linker like this compound is its ability to restore the protein's native function at the target site. purepeg.comnih.gov By releasing the polymer chain upon entering a reducing environment (e.g., inside a cell), the linker allows the protein to return to its original, unmodified state, thereby restoring its full biological activity. This is particularly crucial for therapeutic proteins that must bind to a receptor or substrate with high specificity to exert their effect.
Immunogenicity: Therapeutic proteins, especially those of non-human origin or with modifications, can be recognized as foreign by the immune system, leading to the production of anti-drug antibodies (ADAs). This can neutralize the therapeutic effect and cause adverse reactions. Polymer conjugation, a process often referred to as PEGylation when using polyethylene (B3416737) glycol (PEG), is a well-established method to reduce immunogenicity. purepeg.compurepeg.com The polymer forms a hydrophilic cloud around the protein, shielding antigenic epitopes from immune cells. purepeg.com
The stability of the linker is paramount for maintaining this protective effect. A non-cleavable linker ensures the polymer shield remains in place throughout the protein's time in circulation. nih.govpurepeg.com A cleavable linker must be stable enough to prevent premature polymer detachment in the bloodstream, which would expose the protein and potentially trigger an immune response. mdpi.com Disulfide-based linkers are advantageous in this regard as they exhibit good stability in circulation but are readily cleaved by the high glutathione concentrations inside cells. broadpharm.com This ensures the conjugate remains shielded and non-immunogenic while in transit, but the protein can be activated upon reaching its target.
| Property | Cleavable Linkers (e.g., Disulfide-based) | Non-Cleavable Linkers (e.g., Thioether) |
|---|---|---|
| Payload Release | Triggered by specific stimuli (e.g., reducing agents, pH, enzymes). broadpharm.com | Requires complete degradation of the antibody/protein, typically in the lysosome. nih.govbroadpharm.com |
| Protein Activity | Activity can be fully restored upon linker cleavage, releasing the native protein. purepeg.com | Activity may be permanently reduced due to steric hindrance from the attached moiety. researchgate.netproteogenix.science |
| Systemic Stability | Designed to be stable in circulation but cleavable at the target site. nih.gov | Generally exhibit higher stability in plasma. nih.govproteogenix.science |
| Immunogenicity | Reduced, provided the linker is stable in circulation to maintain the polymer shield. purepeg.com | Effectively reduced due to the permanent polymer shield. purepeg.compurepeg.com |
| Bystander Effect | Can induce a bystander effect if the released payload is cell-permeable. broadpharm.comproteogenix.science | Reduced bystander effect as the payload is released only after internalization and protein degradation. proteogenix.science |
Analytical and Characterization Techniques for Dbco Conh S S Nhs Ester Conjugates
Spectroscopic Methods for Conjugate Confirmation
Spectroscopic techniques are fundamental for the initial confirmation of a successful conjugation reaction. These methods provide information on the incorporation of the DBCO moiety and changes in the spectral properties of the biomolecule upon conjugation.
UV-Visible (UV-Vis) Spectroscopy : This is a widely used technique to monitor the progress of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The dibenzocyclooctyne (DBCO) group has a characteristic absorbance peak at approximately 309-310 nm. aatbio.comnih.gov Upon successful "click" reaction with an azide-containing molecule, the triazole ring is formed, leading to the disappearance of this specific absorbance peak. aatbio.comresearchgate.net By monitoring the decrease in absorbance at this wavelength, the reaction kinetics and completion can be tracked in real-time. aatbio.com Furthermore, UV-Vis spectroscopy can be used to determine the degree of labeling (DOL), which is the average number of DBCO groups attached to a biomolecule, such as an antibody. This is calculated using the Beer-Lambert law by measuring the absorbance of the protein (typically at 280 nm) and the DBCO group (at 309 nm). nih.govthermofisher.com
Fluorescence Spectroscopy : When the DBCO-CONH-S-S-NHS ester is used to conjugate a fluorescent molecule or when one of the reaction partners is fluorescent, fluorescence spectroscopy becomes a powerful tool. axispharm.comjenabioscience.com Successful conjugation can be confirmed by observing the fluorescence spectrum of the purified conjugate. Techniques like Förster Resonance Energy Transfer (FRET) can be employed if the biomolecule and the conjugated partner form a FRET pair, where changes in fluorescence emission upon conjugation provide evidence of the reaction. Additionally, fluorescence-based assays can be designed to monitor linker cleavage, where the separation of a fluorophore and a quencher molecule linked by the disulfide bond results in a detectable increase in fluorescence. rsc.org
| Technique | Principle | Information Obtained | Typical Wavelengths |
|---|---|---|---|
| UV-Visible Spectroscopy | Measures the absorbance of light by the DBCO group. | Confirmation of conjugation (disappearance of DBCO peak), reaction monitoring, and calculation of Degree of Labeling (DOL). aatbio.comnih.govresearchgate.net | ~280 nm (Protein), ~309 nm (DBCO) nih.gov |
| Fluorescence Spectroscopy | Measures the emission of light from fluorescent molecules. | Confirmation of conjugation to a fluorescent partner, study of conjugate stability, and analysis of linker cleavage kinetics using FRET or quenched probes. rsc.org | Varies based on the specific fluorophore used. |
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is indispensable for purifying the final bioconjugate from unreacted starting materials and byproducts, as well as for assessing its purity and homogeneity.
Size-Exclusion Chromatography (SEC) : SEC is a common method used to separate molecules based on their hydrodynamic volume. nih.gov It is particularly effective for removing small, unreacted this compound linkers or other small-molecule reagents from the much larger bioconjugate, such as an antibody-drug conjugate (ADC). researchgate.netresearchgate.net The purity of the conjugate can be assessed by analyzing the resulting chromatogram for the presence of aggregates or fragments. When coupled with multi-angle light scattering (SEC-MALS), it can provide information on the absolute molar mass and size distribution of the conjugate population. nih.gov
Hydrophobic Interaction Chromatography (HIC) : HIC is another technique that separates molecules based on hydrophobicity but under less denaturing, aqueous mobile phase conditions than RP-HPLC. It is often used to characterize ADCs and can resolve species with different drug-to-antibody ratios. The addition of each DBCO-linker-payload moiety increases the molecule's hydrophobicity, leading to longer retention times on the HIC column.
| Technique | Separation Principle | Primary Application | Key Advantages |
|---|---|---|---|
| Size-Exclusion Chromatography (SEC) | Hydrodynamic volume (size and shape). nih.gov | Removal of small molecule impurities (excess linkers); detection of aggregates. researchgate.netresearchgate.net | Maintains native protein structure; can be coupled with MALS for molar mass determination. nih.gov |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity. researchgate.net | Purity assessment; separation of species with different degrees of labeling. researchgate.net | High resolution and sensitivity. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity. | Characterization and separation of conjugates with varying ligand loads under non-denaturing conditions. | Preserves the biological activity of the protein during analysis. |
Mass Spectrometry for Molecular Weight and Stoichiometry Determination
Mass spectrometry (MS) is a powerful analytical technique that provides precise molecular weight information, making it essential for unequivocally confirming the identity of the conjugate and determining the stoichiometry of the attached molecules. enovatia.com
Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is well-suited for analyzing large biomolecules like proteins and antibodies. creative-proteomics.com By measuring the mass of the intact conjugate, one can confirm that the conjugation reaction has occurred. The mass difference between the unconjugated biomolecule and the final conjugate corresponds to the mass of the added DBCO-linker-payload moieties. researchgate.net This allows for the precise determination of the average number of ligands per biomolecule, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs. enovatia.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS : MALDI-TOF is another MS technique used for large molecules. creative-proteomics.com It can provide a rapid determination of the molecular weight of the conjugate and can be used to assess the heterogeneity of the conjugation product. mdpi.com The resulting spectrum will show peaks corresponding to the unconjugated biomolecule as well as species with one, two, three, or more ligands attached, providing a distribution of the conjugation states. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) : Coupling liquid chromatography (like SEC or RP-HPLC) with mass spectrometry combines the separation power of LC with the detection and identification capabilities of MS. enovatia.com This allows for the online separation of different conjugated species followed by immediate mass analysis, providing a detailed profile of the product mixture, including the identification of impurities and different stoichiometric variants.
| Technique | Principle | Information Obtained |
|---|---|---|
| Electrospray Ionization (ESI-MS) | Generates gas-phase ions from a liquid solution, often producing multiply charged ions for large molecules. creative-proteomics.com | Precise molecular weight of intact conjugates; determination of average stoichiometry (e.g., DAR). enovatia.com |
| MALDI-TOF MS | Uses a laser to desorb and ionize molecules from a solid matrix. creative-proteomics.com | Rapid molecular weight determination; assessment of conjugation heterogeneity and distribution. mdpi.com |
| Liquid Chromatography-MS (LC-MS) | Combines chromatographic separation with mass analysis. enovatia.com | Separation and identification of different conjugate species and impurities in a single run. |
Techniques for Assessing Linker Stability and Cleavage Kinetics
The disulfide bond within the this compound is a cleavable element, designed to be stable in systemic circulation but labile under specific reducing conditions, such as those found inside a cell. Assessing the stability of this linker and the kinetics of its cleavage is crucial for its intended application.
In Vitro Stability Assays : The stability of the disulfide linker can be evaluated by incubating the conjugate in various biological media, such as plasma or serum, and monitoring for premature cleavage over time using HPLC or LC-MS.
Reductive Cleavage Assays : The kinetics of disulfide bond cleavage are typically studied by incubating the conjugate with reducing agents.
Chemical Reduction : Reagents like dithiothreitol (B142953) (DTT) and glutathione (B108866) (GSH) are used to mimic the intracellular reducing environment. rsc.orgnih.gov The cytoplasm has a high concentration of GSH (1–10 mM), making it the primary endogenous trigger for disulfide linker cleavage. nih.gov The rate of cleavage can be monitored by separating the cleaved and intact conjugate over time using chromatographic methods like RP-HPLC. nih.gov
Enzymatic Reduction : In addition to chemical reduction by GSH, enzymatic systems such as thioredoxin (TRX) and glutaredoxin (GRX) can also catalyze the cleavage of disulfide bonds in xenobiotics and ADCs. nih.govresearchgate.netsemanticscholar.org Assays using these purified enzyme systems can provide a more biologically relevant assessment of cleavage kinetics.
Fluorescence-Based Kinetic Assays : To monitor cleavage kinetics in real-time, specialized probes can be designed. For example, a fluorophore and a quencher can be attached to a molecule via the disulfide linker. In the intact state, the fluorescence is quenched. Upon cleavage of the disulfide bond, the fluorophore and quencher separate, leading to a measurable increase in fluorescence intensity over time. rsc.org This allows for the continuous monitoring of the cleavage reaction and the determination of kinetic parameters.
Single-Molecule Force Spectroscopy : This advanced technique can be used to study the cleavage of a single disulfide bond under a controlled mechanical force. nih.gov It provides detailed insights into the activation energy and reaction coordinates of the cleavage event, offering a fundamental understanding of the linker's mechanical and chemical stability. nih.gov
| Technique | Principle | Information Obtained | Typical Reagents/Conditions |
|---|---|---|---|
| HPLC-Based Cleavage Assay | Chromatographic separation of intact conjugate from cleaved products. | Rate of cleavage, linker stability over time. | Incubation with DTT, GSH, or in plasma. rsc.orgnih.gov |
| Enzymatic Cleavage Assay | Incubation with specific reductase enzyme systems. | Biologically relevant cleavage rates and mechanisms. nih.govresearchgate.net | Thioredoxin (TRX), Glutaredoxin (GRX). semanticscholar.org |
| Fluorescence Dequenching Assay | Cleavage separates a fluorophore/quencher pair, causing an increase in fluorescence. rsc.org | Real-time cleavage kinetics. | Conjugates with FRET pairs or fluorophore/quencher pairs. |
| Single-Molecule Force Spectroscopy | Measures the force required to break a single chemical bond. nih.gov | Fundamental bond strength, activation energy of cleavage. nih.gov | Specialized instrumentation (e.g., AFM). |
Considerations for Dbco Conh S S Nhs Ester in Translational Research
Biocompatibility and Toxicity of DBCO-CONH-S-S-NHS Ester Conjugates
A critical advantage of using dibenzocyclooctyne (DBCO) reagents like this compound in bioconjugation is the ability to perform these reactions without the need for a cytotoxic copper catalyst. aatbio.comhiyka.cominterchim.frbiochempeg.com This "copper-free" click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is inherently more biocompatible than copper-catalyzed alternatives, making it well-suited for in vivo applications. hiyka.combiochempeg.comcd-bioparticles.com The reaction is highly specific and bioorthogonal, meaning that the DBCO and azide (B81097) moieties react exclusively with each other without interfering with native biological functional groups. aatbio.cominterchim.frmedium.com
Studies have investigated the cytotoxicity of DBCO itself. One study found that DBCO showed low cytotoxicity at concentrations up to 100 µM in A549 cells. researchgate.netnih.gov Furthermore, systemic toxicity was evaluated in mice through intravenous injection of DBCO. The results showed no apparent symptoms, behavioral abnormalities, or histological lesions in major organs such as the kidney, liver, spleen, and lung, suggesting low systemic toxicity in vivo. researchgate.netnih.gov The biocompatibility of DBCO-based conjugates has been further demonstrated in various applications, including cell labeling and tracking, without causing significant harmful effects. nih.govresearchgate.net
| Parameter | Finding | Significance for Translational Research | Citations |
|---|---|---|---|
| In Vitro Cytotoxicity of DBCO | Low cytotoxicity observed in A549 cells at concentrations up to 100 µM. | Suggests that the DBCO moiety itself is unlikely to cause significant cell death at typical experimental concentrations. | researchgate.netnih.gov |
| In Vivo Systemic Toxicity of DBCO | No apparent behavioral abnormalities or histological damage in major organs of mice after intravenous injection. | Indicates a favorable preliminary safety profile for the use of DBCO in living organisms. | researchgate.netnih.gov |
| Biocompatibility of the Conjugation Method | The copper-free nature of the SPAAC reaction avoids the cytotoxicity associated with copper catalysts. | This is a major advantage for in vivo applications and reduces concerns about catalyst-induced toxicity. | aatbio.comhiyka.cominterchim.frbiochempeg.com |
| Influence on Complement Activation | DBCO conjugation chemistry may affect complement activation, which can influence the biodistribution and toxicity of nanoparticle conjugates. | This highlights the need to evaluate the immunological profile of the final conjugate. | nih.gov |
Pharmacokinetic and Pharmacodynamic Considerations
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of a bioconjugate are profoundly influenced by the linker used for its assembly. The this compound linker, by its very nature, will impact how the conjugated molecule is absorbed, distributed, metabolized, and excreted (ADME).
Research comparing different conjugation chemistries has shown that the choice of linker can have a distinct impact on the biodistribution and clearance of a therapeutic agent. nih.govnih.gov For example, a study investigating a peptide-polymer conjugate found that while conjugation to PEG significantly extended the blood half-life of the peptide regardless of the linker, DBCO-linked conjugates exhibited longer retention in the liver, kidney, and spleen compared to those with a maleimide (B117702) linker. nih.govnih.gov This prolonged retention in organs of the reticuloendothelial system (RES) is a key consideration, as it could lead to off-target effects or altered efficacy. nih.gov
The stability of the DBCO-azide linkage, a stable triazole, is generally high, which is crucial for maintaining the integrity of the conjugate in circulation until it reaches its target. hiyka.cominterchim.fr However, the this compound contains a disulfide bond (-S-S-), which is designed to be cleavable in the reducing environment found inside cells. This feature is often exploited for the intracellular release of a payload, such as a drug, from its carrier molecule. The rate and extent of this cleavage will be a critical determinant of the pharmacodynamic profile of the conjugate.
The hydrophobicity of the DBCO group itself may also play a role in the pharmacokinetic profile of the conjugate. nih.gov The inclusion of hydrophilic spacers like PEG can help to mitigate potential issues with solubility and aggregation. biochempeg.comaxispharm.com
| Pharmacokinetic Parameter | Observation with DBCO Conjugates | Implication for Drug Development | Citations |
|---|---|---|---|
| Blood Half-Life | Conjugation to polymers like PEG via DBCO linkers can significantly extend the half-life of small molecules and peptides. | Potentially allows for less frequent dosing and sustained therapeutic effect. | nih.govnih.gov |
| Biodistribution | DBCO-containing conjugates may exhibit prolonged retention in the liver, kidney, and spleen. | Requires careful evaluation of potential off-target organ accumulation and associated toxicity. | nih.govnih.gov |
| Linker Stability | The triazole bond formed via DBCO-azide click chemistry is highly stable in vivo. The disulfide bond is designed for intracellular cleavage. | Ensures conjugate integrity in circulation while allowing for targeted payload release. | hiyka.cominterchim.fr |
| Clearance | Clearance patterns are influenced by the linker chemistry, with potential for slower clearance from RES organs for DBCO conjugates. | The overall clearance profile of the conjugate must be thoroughly characterized. | nih.gov |
Regulatory Aspects for Biomedical Applications
The regulatory pathway for bioconjugates, including those synthesized using this compound, is complex, as they are often considered combination products, comprising a biological component (e.g., an antibody) and a drug or imaging agent, connected by a linker. natlawreview.comregulations.govcasss.org Regulatory agencies like the U.S. Food and Drug Administration (FDA) have issued guidance for antibody-drug conjugates (ADCs) that provides a framework for the types of data required for clinical development. natlawreview.comregulations.govfda.gov
Key regulatory considerations for a bioconjugate utilizing a this compound linker include:
Characterization and Purity: The final bioconjugate must be thoroughly characterized, with detailed information on the structure, purity, and heterogeneity of the product. This includes demonstrating the consistency of the conjugation process and the distribution of the drug-to-antibody ratio (DAR) if applicable.
Manufacturing and Control: The manufacturing process for the linker and the final conjugate must be well-defined and controlled under Good Manufacturing Practices (GMP). casss.org This includes specifications for all starting materials, reagents, and intermediates.
Stability: Comprehensive stability studies of the linker, the activated components, and the final conjugate are required to establish appropriate storage conditions and shelf-life. DBCO-modified molecules may have a limited shelf-life, with some reports indicating a loss of reactivity over time. interchim.frlumiprobe.com
Preclinical Safety: A thorough preclinical safety and toxicology program is necessary to evaluate the potential risks associated with the conjugate. This includes assessing the toxicity of the intact conjugate, the linker, and the payload.
Immunogenicity: The potential for an immune response against any part of the conjugate, including new epitopes formed by the linker, must be evaluated. fda.gov
While there is no specific guidance that names this compound, the principles outlined for ADCs and other complex biological products would apply. Early engagement with regulatory authorities is often recommended to discuss the specific data requirements for a novel bioconjugate. casss.org
Scalability of Conjugation Processes for Clinical Translation
For a bioconjugate to be viable for clinical and commercial use, the conjugation process must be scalable, reproducible, and cost-effective. The use of this compound in a copper-free click chemistry reaction offers several advantages in this regard.
The reaction is highly efficient, often proceeding to near-quantitative yields under mild, aqueous conditions and at room temperature. aatbio.cominterchim.fr This reduces the need for harsh reaction conditions that could damage sensitive biomolecules and simplifies the manufacturing process. The high specificity of the reaction also minimizes the formation of byproducts, which can streamline purification steps. aatbio.commedium.com
However, there are challenges to consider when scaling up these processes. openpr.com These can include:
Reagent Availability and Cost: The availability of large quantities of high-purity this compound and other reagents at a reasonable cost is a key consideration for commercial-scale manufacturing.
Process Control: Maintaining tight control over reaction parameters such as temperature, pH, and stoichiometry is crucial to ensure batch-to-batch consistency.
Purification: While the reaction is generally clean, robust and scalable purification methods are still required to remove any unreacted starting materials and byproducts to meet the stringent purity requirements for clinical use.
Analytical Methods: The development and validation of analytical methods to monitor the reaction and characterize the final product are essential for process control and quality assurance.
Despite these challenges, the favorable reaction kinetics and mild conditions of DBCO-mediated click chemistry make it a promising approach for the large-scale production of bioconjugates. nih.gov
Future Perspectives and Emerging Trends
Development of Next-Generation Cleavable Linkers
The disulfide bond in DBCO-CONH-S-S-NHS ester offers a reliable mechanism for intracellular drug release by exploiting the high glutathione (B108866) concentration in the cytoplasm. nih.govaxispharm.com However, the quest for improved therapeutic indices has spurred the development of next-generation cleavable linkers with enhanced stability in circulation and more specific cleavage at the target site. axispharm.comnih.govcam.ac.uk
Current research focuses on several key areas:
Enzyme-Cleavable Linkers: Beyond traditional peptide linkers like valine-citrulline (Val-Cit), which is cleaved by lysosomal proteases such as cathepsin B, new enzyme-labile motifs are being explored. pharmaceutical-journal.comacs.org These include linkers sensitive to enzymes overexpressed in the tumor microenvironment or within cancer cells, such as β-glucuronidase, β-galactosidase, and sulfatases. nih.govaxispharm.com This approach aims to provide greater tumor specificity and reduce off-target toxicity. axispharm.comdrugtargetreview.com
Stimuli-Responsive Linkers: Researchers are designing linkers that respond to various internal and external stimuli. Acid-cleavable linkers, for instance, are designed to break in the low pH environment of endosomes and lysosomes. axispharm.comaxispharm.com A more novel approach involves light-responsive linkers, which offer spatiotemporal control over payload release by using near-infrared (NIR) light to trigger cleavage at the tumor site. axispharm.com
Structurally Optimized Disulfide Linkers: To address the potential for premature cleavage of disulfide bonds in the bloodstream, sterically hindered disulfide linkers have been developed. cam.ac.uk By adding bulky groups near the disulfide bond, these linkers exhibit greater stability in plasma while still being susceptible to cleavage by intracellular glutathione. nih.govnih.gov
Innovative Linker Architectures: The "exolinker" platform represents a significant architectural innovation. acs.orgnih.gov This design repositions the cleavable peptide sequence to an external position on the p-aminobenzylcarbamate (PABC) moiety and incorporates hydrophilic components. This structure has been shown to improve plasma stability, reduce aggregation, and allow for higher drug-to-antibody ratios (DARs) compared to conventional linear linkers. acs.orgnih.gov
| Linker Type | Cleavage Mechanism | Key Advantage | Representative Example(s) |
|---|---|---|---|
| Enzyme-Cleavable (Peptide) | Tumor-associated proteases (e.g., Cathepsin B) | Well-established, effective intracellular release | Valine-Citrulline (Val-Cit) |
| Enzyme-Cleavable (Non-Peptide) | Tumor-overexpressed enzymes (e.g., β-glucuronidase) | High tumor specificity | Glucuronide linkers |
| Chemically-Cleavable (Reducible) | High intracellular glutathione (GSH) concentration | Effective release in the cytoplasm | Sterically hindered disulfide bonds |
| Chemically-Cleavable (Acid-Labile) | Low pH of endosomes/lysosomes | Targeted release in acidic intracellular compartments | Hydrazones |
| Externally-Triggered | External stimulus (e.g., Near-Infrared light) | High spatiotemporal control of drug release | Heptamethine cyanine (B1664457) fluorophore scaffold |
| Novel Architecture | Enzymatic cleavage with modified structure | Improved stability, reduced aggregation, higher DAR | Exolinkers |
Integration with Artificial Intelligence and Machine Learning for Conjugate Design
Optimize Linker Properties: Machine learning models can analyze vast datasets of existing linkers to predict key properties such as stability in circulation, cleavage kinetics, and hydrophobicity. creative-biolabs.compatsnap.com By identifying structure-property relationships, these models can guide the design of new linkers with an optimal balance of stability and payload-release efficiency. nih.govpatsnap.com For instance, deep learning models like Linker-GPT are being developed to generate novel linker structures with high synthetic feasibility and desirable drug-like properties. nih.govcreative-biolabs.com
Predict Conjugate Behavior: AI can simulate how an entire ADC will behave in vivo. mdpi.com This includes predicting its pharmacokinetic profile, tumor penetration, and potential off-target toxicities. patsnap.com By modeling the interactions between the linker and the other components of the conjugate, researchers can prioritize the most promising candidates for synthesis and experimental testing, thereby reducing development time and costs. nih.gov
Personalize Therapy: In the future, AI could be used to design patient-specific conjugates. patsnap.com By analyzing a patient's specific tumor biology, including antigen expression levels and enzyme profiles, AI algorithms could help select the ideal combination of antibody, linker, and payload to maximize therapeutic efficacy for that individual. patsnap.com
The integration of AI is shifting the paradigm of conjugate design from a trial-and-error approach to a more predictive, data-driven process, promising to unlock new levels of precision and effectiveness. astrazeneca.comlilly.com
Novel Therapeutic Modalities Utilizing this compound
While ADCs remain a primary application, the unique features of the this compound linker are enabling its use in a variety of other advanced therapeutic modalities. The combination of a bioorthogonal "click" handle (DBCO) and a cleavable disulfide bond allows for the modular construction of complex bioconjugates for diverse therapeutic purposes. medchemexpress.comconju-probe.com
Emerging applications include:
Antibody-Oligonucleotide Conjugates (AOCs): These conjugates use an antibody to deliver a therapeutic oligonucleotide (like siRNA or ASO) to a specific cell type. The DBCO moiety allows for the precise, catalyst-free attachment of the oligonucleotide, while the disulfide linker can release the nucleic acid payload inside the cell to modulate gene expression.
Targeted Drug Delivery Systems: The linker can be used to attach drugs to various targeting ligands beyond antibodies, such as peptides, aptamers, or small molecules that bind to cell surface receptors. This expands the scope of targeted delivery to a wider range of diseases.
Protac and Molecular Glue Degraders: The linker can be used to create targeted protein degraders. By conjugating a small molecule that binds to a target protein with another that recruits an E3 ubiquitin ligase, the DBCO-linker system can enable cell-specific delivery of the degrader, enhancing its therapeutic window.
Cell-Based Therapies: The surface of therapeutic cells (e.g., T-cells, NK cells) can be modified using click chemistry. rsc.org The DBCO-linker could be used to attach payloads to these cells, which are then released in the target microenvironment, creating "drug-eluting" cell therapies.
Expansion into Diagnostic and Theranostic Applications
Theranostics, the integration of diagnostic imaging and targeted therapy, is a rapidly growing field in personalized medicine. The this compound is an ideal tool for creating theranostic agents due to its bifunctional nature.
Diagnostic Imaging: The DBCO group provides a highly efficient and specific handle for attaching imaging agents via copper-free click chemistry. nih.gov This includes chelators for radiometals used in PET or SPECT imaging, or fluorescent dyes for optical imaging. An antibody or other targeting moiety conjugated with a DBCO-linked imaging agent can be used to visualize tumor location, size, and receptor expression levels, aiding in patient selection and treatment monitoring.
Integrated Theranostic Platforms: The true power of this linker lies in its ability to create a single agent for both imaging and therapy. hiyka.com A targeting molecule can be conjugated to both an imaging agent (via the DBCO group) and a therapeutic payload (attached through the NHS ester and released via disulfide cleavage). hiyka.com Such a construct allows clinicians to:
Visualize the target cells using an imaging modality.
Confirm that the therapeutic agent is reaching its intended target.
Deliver the therapeutic payload, which is then released inside the cell. hiyka.com
Q & A
Q. What is the synthetic route for DBCO-CONH-S-S-NHS ester, and how can its purity be validated?
The synthesis involves three key steps: (1) formation of the strained DBCO (dibenzocyclooctyne) alkyne via cyclization of precursor molecules, (2) preparation of the NHS ester group through activation of a carboxylic acid derivative with N-hydroxysuccinimide, and (3) coupling the DBCO and NHS ester moieties under controlled conditions (e.g., anhydrous solvent, 0–4°C) to minimize hydrolysis . Purity validation : Use HPLC to assess chromatographic homogeneity (>95% purity) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (ESI-TOF) can verify the molecular weight (565.66 g/mol) .
Q. How do the DBCO and NHS ester groups function synergistically in bioconjugation?
- DBCO : Enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules, forming stable triazole linkages without copper catalysts. This is critical for biocompatible applications (e.g., live-cell labeling) .
- NHS ester : Reacts with primary amines (e.g., lysine residues on proteins) at pH 7–9 to form stable amide bonds. The disulfide bridge (S-S) introduces redox-sensitive cleavage, enabling controlled release in reducing environments (e.g., intracellular glutathione) .
Q. What are the primary applications of this compound in drug delivery systems?
It serves as a cleavable linker in antibody-drug conjugates (ADCs), where the disulfide bond allows payload release in tumor microenvironments. It also enables site-specific labeling of proteins for tracking cellular uptake or pharmacokinetic studies .
Advanced Research Questions
Q. How can reaction conditions (pH, temperature, buffer) be optimized for amine coupling with this compound?
- pH : Maintain 8.5–9.0 using borate or carbonate buffers to enhance NHS ester reactivity while minimizing hydrolysis.
- Temperature : Perform reactions at 4°C for heat-sensitive biomolecules or 25°C for faster kinetics.
- Solvent : Use DMSO or DMF for solubility, followed by dilution in aqueous buffers (<10% organic solvent). Validate conjugation efficiency via SDS-PAGE or MALDI-TOF .
Q. How does storage stability impact experimental reproducibility?
this compound degrades via hydrolysis (NHS ester) or oxidation (disulfide). Store lyophilized powder at -20°C under inert gas (N₂/Ar) with desiccants. Reconstituted solutions should be used immediately. Monitor degradation by TLC (silica gel, ethyl acetate/hexane) or UV-Vis (loss of NHS ester absorbance at 260 nm) .
Q. How can reaction efficiency be quantified in complex biological matrices (e.g., serum)?
Use competitive assays:
Q. What analytical methods are recommended for characterizing disulfide bond cleavage kinetics?
Q. How should conflicting data on reaction yields between studies be addressed?
Discrepancies may arise from batch-to-batch purity variations or residual solvents. Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
